7-acetamido-9H-fluorene-2-sulfonic acid
Description
7-Acetamido-9H-fluorene-2-sulfonic acid is a sulfonated fluorene derivative characterized by a bicyclic aromatic system (two fused benzene rings with a five-membered central ring).
Properties
CAS No. |
13110-79-7 |
|---|---|
Molecular Formula |
C15H13NO4S |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
7-acetamido-9H-fluorene-2-sulfonic acid |
InChI |
InChI=1S/C15H13NO4S/c1-9(17)16-12-2-4-14-10(7-12)6-11-8-13(21(18,19)20)3-5-15(11)14/h2-5,7-8H,6H2,1H3,(H,16,17)(H,18,19,20) |
InChI Key |
VPQAMYCJUMQIMU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)O |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)O |
Synonyms |
7-acetamido-9H-fluorene-2-sulfonic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Naphthalenesulfonic Acids (e.g., 1-Naphthylamine-4-Sulfonic Acid)
Structural Differences :
- Core Structure : Naphthalenesulfonic acids feature two fused benzene rings (naphthalene), whereas 7-acetamido-9H-fluorene-2-sulfonic acid has a fluorene backbone with an additional five-membered ring. This difference increases steric bulk and alters electronic properties .
- Substituents: Amino (-NH₂) or hydroxyl groups in naphthalenesulfonic acids (e.g., 1-naphthylamine-4-sulfonic acid) contrast with the acetamido group in the target compound, affecting solubility and reactivity. Acetamido groups may reduce direct toxicity compared to free amines .
Functional Comparison :
- Applications : Naphthalenesulfonic acids are widely used in azo dyes (e.g., Acid Blue 116) and surfactants. The fluorene derivative’s larger structure might improve thermal stability in high-performance materials .
- Solubility : Naphthalenesulfonic acids are moderately soluble in water (e.g., 1-naphthylamine-4-sulfonic acid sodium salt), while the fluorene analog’s solubility depends on pH due to the ionizable sulfonic acid group .
Table 1: Key Properties of Naphthalenesulfonic Acids vs. Fluorene Derivatives
Per- and Polyfluoroalkyl Substances (PFAS) (e.g., 6:2 FTSA)
Structural Differences :
- Fluorination : PFAS like 6:2 FTSA (1H,1H,2H,2H-perfluorooctanesulfonic acid) feature fully fluorinated alkyl chains, whereas the target compound lacks fluorination. This impacts environmental persistence and bioaccumulation .
- Acid Strength : Sulfonic acid groups in both compounds confer strong acidity, but fluorinated chains in PFAS increase chemical stability and resistance to degradation .
Functional Comparison :
- Environmental Impact: PFAS are persistent organic pollutants (POPs) with long-term ecological risks.
- Applications : PFAS are used in firefighting foams and water-repellent coatings. The fluorene analog’s lack of fluorination limits its utility in similar high-performance applications but may align with greener chemistry initiatives .
Amino-Substituted Sulfonic Acids (e.g., Cleve’s Acid Derivatives)
Structural Differences :
- Amino vs. Acetamido: Amino groups in Cleve’s acid derivatives (e.g., 1-aminonaphthalene-7-sulfonic acid) are more reactive than acetamido groups, enabling diazotization reactions for dye synthesis. The acetamido group offers hydrolytic stability .
Functional Comparison :
- Dye Chemistry: Amino-substituted sulfonic acids are precursors to azo dyes (e.g., Direct Blue 71). The acetamido group in the fluorene derivative may require additional steps for activation, limiting its use in traditional dye synthesis .
- Toxicity: Acetamido groups may reduce direct mutagenicity compared to aromatic amines, which are known carcinogens .
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